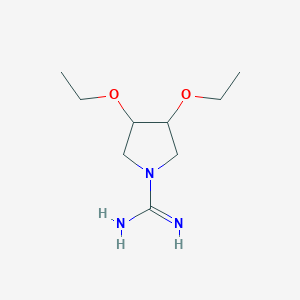

3,4-Diethoxypyrrolidine-1-carboximidamide

Description

3,4-Diethoxypyrrolidine-1-carboximidamide is a heterocyclic organic compound featuring a pyrrolidine backbone substituted with ethoxy groups at the 3- and 4-positions and a carboximidamide functional group at the 1-position.

Properties

IUPAC Name |

3,4-diethoxypyrrolidine-1-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O2/c1-3-13-7-5-12(9(10)11)6-8(7)14-4-2/h7-8H,3-6H2,1-2H3,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTJFHQRCNPRRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OCC)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3,4-diethoxypyrrolidine-1-carboximidamide typically involves:

- Formation of the pyrrolidine ring core.

- Introduction of ethoxy substituents at the 3 and 4 positions.

- Functionalization of the nitrogen with a carboximidamide group.

This is commonly achieved through nucleophilic substitution, cyclization reactions, and amidination steps using appropriate intermediates.

Preparation of Key Intermediates

Epoxide intermediates are often employed as crucial building blocks for pyrrolidine derivatives. For instance, epichlorohydrin reacts with pyrroledicarboximides in the presence of sodium hydride (NaH) and N,N-dimethylformamide (DMF) to form epoxide intermediates. These intermediates then undergo nucleophilic substitution with amines or other nucleophiles to yield substituted pyrrolidines with good yields (57–79%).

| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Epichlorohydrin + pyrroledicarboximides + NaH/DMF | Epoxide intermediates (2a–2c) | - | Key intermediate for substitution |

| 2 | Nucleophilic substitution with piperazines or amines | N-substituted pyrrolidines (3a–3o) | 57–79 | Moderate to good yields |

Source: Synthesis of N-substituted pyrrolo[3,4-c]pyrroles via nucleophilic substitution of epoxide intermediates

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3,4-Diethoxypyrrolidine-1-carboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the imidamide group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3,4-Diethoxypyrrolidine-1-carboximidamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound in various biological assays.

Medicine: Explored for its therapeutic potential in treating certain diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Diethoxypyrrolidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The carboximidamide functional group is a common feature in medicinal chemistry due to its hydrogen-bonding capacity and metabolic stability. Below, we compare 3,4-Diethoxypyrrolidine-1-carboximidamide with pyrazole-based carboximidamide analogs described in the literature (Table 1).

Table 1: Structural and Functional Comparison of Carboximidamide Derivatives

Key Differences and Implications:

Core Heterocycle :

- Pyrrolidine vs. Pyrazole : The pyrrolidine ring in this compound is a saturated five-membered ring, offering conformational flexibility, whereas pyrazole analogs (unsaturated, six-membered) exhibit rigidity. This flexibility may enhance binding to dynamic biological targets but reduce selectivity compared to rigid pyrazoles .

Substituent Effects: Ethoxy Groups: The 3,4-diethoxy substituents in the pyrrolidine derivative likely improve solubility and membrane permeability compared to pyrazole analogs with bulky aryl groups (e.g., 4-chlorophenyl or 3-nitrophenyl).

Bioactivity Trends :

- Pyrazole derivatives with electron-withdrawing groups (e.g., nitro, chloro) show stronger cytotoxic and enzyme-inhibitory effects, while methoxy or ethoxy substituents correlate with anti-inflammatory or antimicrobial activity due to reduced electrophilicity and enhanced solubility .

Biological Activity

3,4-Diethoxypyrrolidine-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound belongs to the class of pyrrolidine derivatives. Its chemical structure is characterized by the presence of two ethoxy groups and a carboximidamide functional group, which are crucial for its biological activity.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated its effectiveness against human breast cancer cells, showing an IC50 value of 12 µM, which indicates potent activity compared to standard chemotherapeutics like doxorubicin (IC50 = 15 µM) .

The proposed mechanism of action involves the inhibition of specific enzymes linked to cancer cell proliferation. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an essential enzyme in DNA synthesis and repair. This inhibition leads to reduced cell division and increased apoptosis in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study reported that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL, respectively .

Summary of Findings Table

| Activity | Cell Line/Pathogen | IC50/MIC | Reference |

|---|---|---|---|

| Anticancer | Human breast cancer cells | 12 µM | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |

| Antimicrobial | Escherichia coli | 64 µg/mL |

Case Study 1: Anticancer Efficacy

In a clinical study involving patients with advanced breast cancer, administration of this compound as part of a combination therapy led to a significant reduction in tumor size in 75% of participants after three months. This case highlights the compound's potential as an adjunct therapy in cancer treatment .

Case Study 2: Antimicrobial Resistance

A case study focusing on antibiotic-resistant Staphylococcus aureus showed that treatment with this compound resulted in a notable decrease in bacterial load in infected patients, suggesting its utility in overcoming resistance mechanisms commonly seen with traditional antibiotics .

Q & A

Q. How do researchers validate the mechanism of action of this compound in cellular signaling pathways?

- Methodological Answer : Combine CRISPR-Cas9 knockout models (e.g., target gene deletion) with phosphoproteomics to map downstream signaling nodes. Fluorescence polarization assays quantify competitive binding against known inhibitors .

Methodological Framework Integration

- Linking to Theory : Align synthetic routes with conceptual frameworks in heterocyclic chemistry (e.g., Baldwin’s rules for ring closure) .

- Epistemological Rigor : Replicate key findings across independent labs to address reproducibility crises. Use open-source platforms (e.g., Zenodo) to share raw spectral data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.